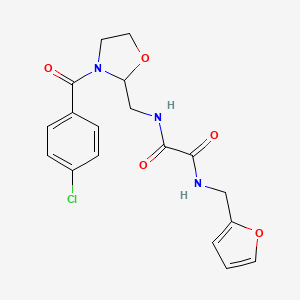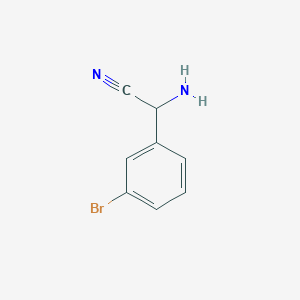![molecular formula C14H19N3O3S B2370901 1-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-3-methylthiourea CAS No. 1023528-08-6](/img/structure/B2370901.png)
1-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-3-methylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-3-methylthiourea” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular formula of the compound is C20H23N3O4S. It contains a benzofuran ring, which is a heterocyclic compound consisting of fused benzene and furan rings .Scientific Research Applications
Chemical Synthesis and Characterization
- Study of Chemical Structures and Reactions : The compound's derivatives, including isothiuronium salts and thioureas, have been synthesized and characterized. Researchers have explored the reactivity and structural rearrangements of these derivatives, shedding light on the complex chemistry of benzofuran compounds (Váňa, Sedlák, Padělková, & Hanusek, 2012).
Biological Applications
Antimicrobial and Antifungal Properties : Benzofuran derivatives have been synthesized and tested for their antimicrobial activities. Some compounds have demonstrated moderate activity against various pathogens, indicating potential therapeutic applications (Kumar & Karvekar, 2010).
Biochemical Insights and Molecular Docking : Some benzofuran derivatives have been evaluated for their anti-inflammatory and antimicrobial properties. Molecular docking studies have provided insights into the interaction of these compounds with biological targets, suggesting a new class of therapeutics (Kumara, Suyoga Vardhan, Kumar, & Gowda, 2017).
Evaluation of Radical Scavenging Potency : The radical scavenging activities of certain benzofuran derivatives have been studied. These compounds exhibit antioxidant properties, highlighting their potential in mitigating oxidative stress-related conditions (Then et al., 2017).
Material Science and Chemical Analysis
Synthesis of Fluorescent Probes : Benzofuran derivatives have been synthesized as blue-green fluorescent probes. Their photophysical properties were analyzed in different solvents, indicating potential applications in material science and chemical sensing (Bodke, Shankerrao, & Harishkumar, 2013).
Electrochemical Studies : The electrochemical behavior of benzofuran derivatives in the presence of β-diketones has been explored. These studies contribute to understanding the chemical properties and potential applications in electrochemical synthesis and analysis (Mazloum‐Ardakani, Khoshroo, Nematollahi, & Mirjalili, 2012).
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . Future research may focus on exploring the diverse pharmacological activities of these compounds and their potential applications as drugs .
properties
IUPAC Name |
1-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-3-methylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-14(2)7-9-5-4-6-10(12(9)20-14)19-8-11(18)16-17-13(21)15-3/h4-6H,7-8H2,1-3H3,(H,16,18)(H2,15,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJVJGOGUPMVFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NNC(=S)NC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-3-methylthiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2370819.png)
![N-mesityl-2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2370820.png)

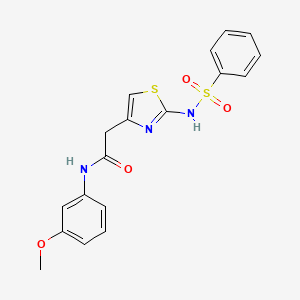
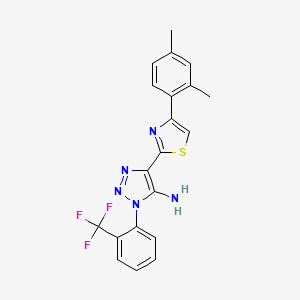
![tert-butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate](/img/structure/B2370829.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2370830.png)
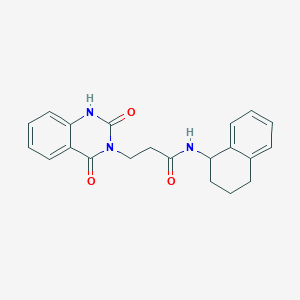
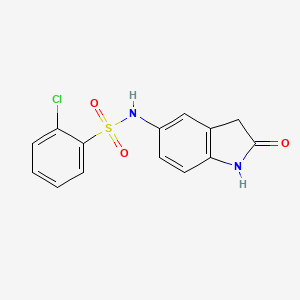
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2370834.png)

